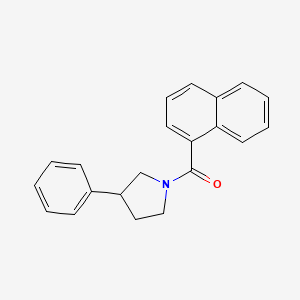
1-萘基(3-苯基吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrrolidine ring
科学研究应用
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters .
Result of Action
Similar compounds have been found to cause various changes at the cellular level, such as alterations in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with phenylpyrrolidine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols .
相似化合物的比较
Similar Compounds
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)amine: Contains an amine group instead of a ketone.
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)carboxylic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOHNRJFBMMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
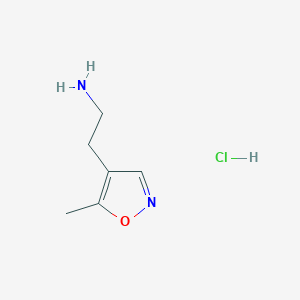
![1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2398534.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)
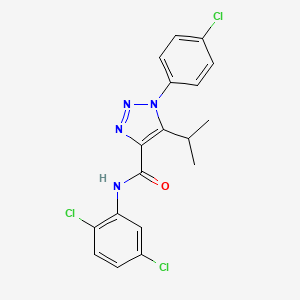
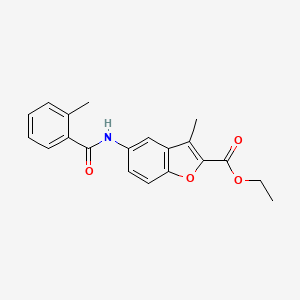
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
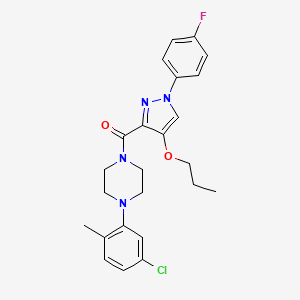
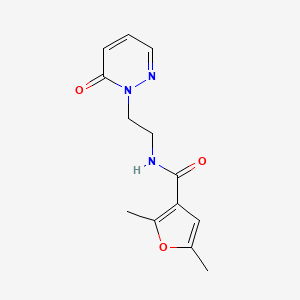
![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
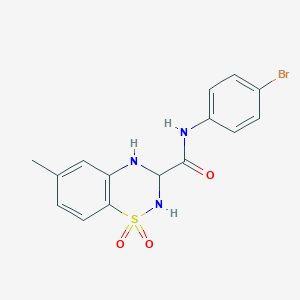
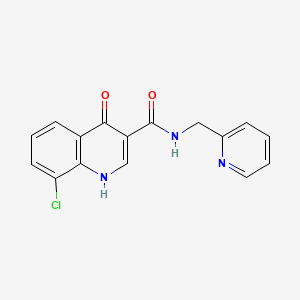

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
